N-(2-chlorophenyl)-1H-indole-3-carboxamide

Catalog No.
S524195
CAS No.
61788-27-0
M.F
C15H11ClN2O
M. Wt
270.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chlorophenyl)-1H-indole-3-carboxamide

CAS Number

61788-27-0

Product Name

N-(2-chlorophenyl)-1H-indole-3-carboxamide

IUPAC Name

N-(2-chlorophenyl)-1H-indole-3-carboxamide

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

InChI

InChI=1S/C15H11ClN2O/c16-12-6-2-4-8-14(12)18-15(19)11-9-17-13-7-3-1-5-10(11)13/h1-9,17H,(H,18,19)

InChI Key

OYUBLAUHKNUTEB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3Cl

Solubility

Soluble in DMSO

Synonyms

Compound H; Compound-H;

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3Cl

Description

The exact mass of the compound N-(2-chlorophenyl)-1H-indole-3-carboxamide is 270.056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(2-chlorophenyl)-1H-indole-3-carboxamide is classified as an indole derivative, characterized by its fused bicyclic structure comprising a benzene ring and a pyrrole ring. The compound has the molecular formula C₁₅H₁₁ClN₂O and a molecular weight of approximately 270.71 g/mol. Its structure includes a 2-chlorophenyl group attached to the nitrogen atom of the indole carboxamide, which contributes to its unique chemical properties and biological activities .

, including:

  • Oxidation: This may lead to the formation of corresponding carboxylic acids or ketones.
  • Reduction: This can yield amines or alcohols.
  • Substitution: It can also form substituted indole derivatives, expanding its chemical versatility.

In synthetic routes, N-(2-chlorophenyl)-1H-indole-3-carboxamide is often produced through the reaction of 2-chloroaniline with indole-3-carboxylic acid, typically using coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine in solvents like dichloromethane at room temperature.

N-(2-chlorophenyl)-1H-indole-3-carboxamide exhibits notable biological activities, particularly as an antibacterial agent. Research indicates that it inhibits bacterial growth by binding to ribosomal protein L11, highlighting its potential as a therapeutic agent against bacterial infections . Additionally, studies have suggested possible anticancer properties, making it a subject of interest in cancer research.

The synthesis of N-(2-chlorophenyl)-1H-indole-3-carboxamide typically involves several steps:

  • Starting Materials: The primary reactants are 2-chloroaniline and indole-3-carboxylic acid.
  • Reaction Conditions: The reaction is conducted in the presence of coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts (e.g., 4-dimethylaminopyridine), often in dichloromethane.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product .

N-(2-chlorophenyl)-1H-indole-3-carboxamide has various applications across different fields:

  • Pharmaceutical Research: Investigated for its potential as an antibacterial and anticancer agent.
  • Chemical Synthesis: Used as a building block for synthesizing more complex molecules.
  • Material Science: Explored for developing new materials and chemical processes .

Interaction studies have shown that N-(2-chlorophenyl)-1H-indole-3-carboxamide may interact with various biological targets, including ribosomal proteins, which are crucial for protein synthesis in bacteria. These interactions can lead to disruptions in bacterial growth and proliferation, making it a candidate for further development as an antimicrobial agent .

Several compounds share structural similarities with N-(2-chlorophenyl)-1H-indole-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amineImidazo-pyrazine corePotentially different pharmacological profiles
2-chloro-N-(2-chlorophenyl)nicotinamideNicotinamide structureDifferent biological activity spectrum
3,5-dichloro-N-(2-chlorophenyl)benzamideBenzamide coreMay exhibit enhanced reactivity due to dichloro groups

N-(2-chlorophenyl)-1H-indole-3-carboxamide stands out due to its indole core structure, which imparts distinct chemical and biological properties compared to these similar compounds. Its unique reactivity patterns and potential therapeutic applications make it valuable for specific research endeavors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

270.056

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(2-Chlorophenyl)-1H-indole-3-carboxamide

Dates

Modify: 2023-08-15
1: Jung D, Xu Y, Sun Z. Induction of anti-aging gene klotho with a small chemical compound that demethylates CpG islands. Oncotarget. 2017;8(29):46745-46755. doi:10.18632/oncotarget.18608.

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